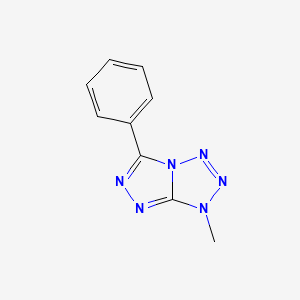

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole

説明

特性

CAS番号 |

4314-05-0 |

|---|---|

分子式 |

C9H8N6 |

分子量 |

200.20 g/mol |

IUPAC名 |

3-methyl-6-phenyl-[1,2,4]triazolo[3,4-e]tetrazole |

InChI |

InChI=1S/C9H8N6/c1-14-9-11-10-8(15(9)13-12-14)7-5-3-2-4-6-7/h2-6H,1H3 |

InChIキー |

YNNQOEDPWKJYME-UHFFFAOYSA-N |

正規SMILES |

CN1C2=NN=C(N2N=N1)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Cyclization of Precursors

The most common and established method for synthesizing 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole involves the cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate in the presence of a suitable catalyst. This reaction typically proceeds under reflux conditions, facilitating the formation of the fused triazolo-tetraazole ring system through intramolecular cyclization and nitrogen-nitrogen bond formation.

- Reaction conditions: Controlled temperature (often reflux), appropriate solvent (e.g., ethanol or methanol), and catalytic amounts of acid or base to promote cyclization.

- Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids may be used to enhance reaction rates and yields.

Industrial Scale Synthesis

For industrial production, the synthetic route is similar but optimized for scale-up:

- Use of continuous flow reactors to improve reaction control and safety.

- Automation of reagent addition and temperature control to maximize yield and purity.

- Optimization of parameters such as temperature, pressure, and catalyst concentration to enhance throughput and reduce by-products.

Alternative Synthetic Approaches

Heterocyclization with Phosphorus Oxychloride

A related method involves the heterocyclization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in the presence of excess phosphorus oxychloride (POCl3) . This method, although more commonly applied to thiadiazole derivatives, provides insight into the cyclization chemistry relevant to triazolo-tetrazole systems.

- Procedure: Heating the mixture for several hours (e.g., 5 hours) followed by neutralization with ammonia solution.

- Characterization: Products are confirmed by NMR spectroscopy, elemental analysis, and mass spectrometry.

Reaction Mechanism Insights

The formation of the triazolo-tetrazole ring system involves:

- Initial nucleophilic attack of hydrazine on the amino-substituted pyrazole.

- Formation of hydrazone intermediates.

- Intramolecular cyclization through nucleophilic substitution and ring closure.

- Final aromatization to yield the fused heterocyclic compound.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| Cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate | 3-methyl-1-phenyl-1H-pyrazol-5-amine, hydrazine hydrate | Acid catalyst (e.g., HCl) | Reflux in ethanol/methanol | High yield; scalable industrially |

| Heterocyclization with POCl3 | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, carboxylic acids | Phosphorus oxychloride (POCl3) | Heating 5 h, neutralization | Moderate yield; useful for analogs |

| Continuous flow synthesis | Same as above | Automated catalyst control | Controlled temperature/pressure | Enhanced efficiency and purity |

Research Findings and Analytical Data

- NMR Spectroscopy: ^1H NMR confirms the methyl and phenyl protons, as well as the characteristic signals of the triazolo-tetrazole ring protons.

- Elemental Analysis: Consistent with molecular formula C9H8N6.

- Mass Spectrometry: Confirms molecular ion peak at m/z corresponding to 200.20 g/mol molecular weight.

- Melting Point: Typically reported around 240–245 °C, indicating high purity and thermal stability.

Chemical Reaction Analysis Related to Preparation

The compound can undergo further chemical modifications post-synthesis:

- Oxidation: Using hydrogen peroxide or potassium permanganate to form oxides.

- Reduction: Using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

- Substitution: Nucleophilic substitution with amines or thiols under basic conditions to introduce functional groups.

These reactions are relevant for derivatization and functionalization after the initial preparation of the core compound.

化学反応の分析

Types of Reactions

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives.

科学的研究の応用

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

作用機序

The mechanism of action of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Triazolopyrimidine Derivatives

Key Compounds :

- 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8)

- 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9)

Structural Differences :

Compound 8 belongs to the [1,2,4]triazolo[1,5-c]pyrimidine class, while 9 is a [1,2,4]triazolo[4,3-c]pyrimidine isomer. The positioning of the triazole ring relative to the pyrimidine backbone significantly affects electronic properties. NMR data show that the C3-H and C5-H protons in 9 appear more downfield compared to 8 , indicating greater electron withdrawal in the [4,3-c] isomer .

Physicochemical Properties :

Triazolo-Thiadiazole Derivatives

Key Compounds :

- 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a)

- 3-Aryl-6-(2-substituted-4-quinolinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (4a–d)

Structural and Functional Differences :

- 4a–d feature quinolinyl substituents, which confer improved lipophilicity and membrane permeability .

Synthesis :

These compounds are synthesized via condensation of triazole derivatives with carboxylic acids in POCl₃, a method that activates carbonyl groups for cyclization .

Triazolopyridazine Derivatives

Key Compounds :

- 3-Phenyl-6-(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine (6b)

- 3-(4’-Tolyl)-6-(4’-chlorophenyl)(1,2,4)triazolo(4,3-b)pyridazine (9b)

Triazolo-Phthalazine Derivatives

Key Compound :

- 3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine

Structural Comparison :

The phthalazine ring in this compound replaces the pyrimidine or pyridazine backbone seen in other derivatives. This modification increases aromaticity and may enhance stacking interactions in DNA or enzyme binding sites .

Pharmacological and Physicochemical Data Tables

Table 2: Physicochemical Properties

Mechanistic Insights

- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial potency by increasing electrophilicity and disrupting microbial enzyme function .

- Antifungal Activity: Compounds like 7b and 9b target fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, as shown via molecular docking studies .

- Synthetic Flexibility : POCl₃-mediated cyclization is a versatile method for generating diverse triazolo-fused systems, enabling tailored pharmacological profiles .

生物活性

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is a heterocyclic compound belonging to the triazole family, characterized by a unique arrangement of nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SARs), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is CHN, with a molecular weight of approximately 200.20 g/mol. The compound features a triazole ring fused with a tetraazole structure, enhancing its chemical versatility and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 200.20 g/mol |

| Density | 1.52 g/cm³ |

| CAS Number | 4314-05-0 |

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds with similar structural features can inhibit the proliferation of various cancer cell lines:

- In vitro studies : Compounds with substitutions on the triazole ring have shown promising results against human cancer cell lines such as prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). Notably, certain derivatives exhibited IC values as low as 0.054 µM against A549 cells, indicating potent antiproliferative effects .

The mechanism through which 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole exerts its anticancer effects may involve the inhibition of tubulin polymerization. This is crucial for cancer cell division and growth:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site of beta-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that compounds within the triazole family may possess antimicrobial properties. The structural similarities with other known antimicrobial agents indicate potential efficacy against various pathogens.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds showed IC values ranging from 0.011 to 0.015 µM against gastric adenocarcinoma cells (SGC-7901) .

- Antifungal Investigations : Research on triazole-functionalized chromenols demonstrated that these compounds exhibited higher antifungal activity compared to standard treatments like ketoconazole. This suggests that similar modifications in the structure of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole could yield enhanced antifungal properties .

Structure-Activity Relationships (SAR)

The biological activity of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole can be influenced by various substitutions on the triazole ring. Key observations include:

- Substituent Effects : Methyl or phenyl substitutions can significantly enhance biological activity compared to unsubstituted analogs.

| Substituent | Activity Level |

|---|---|

| Methyl at C′-3 | High |

| Phenyl at C′-6 | Moderate |

Q & A

(Basic) What are the standard synthetic routes for 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole, and what key reagents are involved?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation. A common approach starts with hydrazine hydrate reacting with substituted carbonyl precursors to form pyrazole intermediates (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate). Subsequent cyclization with thiourea or carbon disulfide under reflux generates the triazole-thiol intermediate. Phosphorus oxychloride (POCl₃) is critical for thiadiazole ring closure via dehydration. Key reagents include:

- Hydrazine hydrate : For pyrazole and triazole ring formation .

- Phosphorus oxychloride : Facilitates cyclization and dehydration .

- Carboxylic acids : Used in POCl₃-mediated coupling to introduce substituents .

Characterization employs ¹H NMR (to confirm substituent positions), IR spectroscopy (to track thiol and carbonyl groups), and HPLC for purity assessment .

(Advanced) How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify energetically favorable routes. For example:

- Reaction path search algorithms (e.g., GRRM) explore intermediates and byproducts, reducing trial-and-error experimentation .

- Molecular docking (using software like AutoDock) screens bioactivity early in synthesis. In , docking with 14-α-demethylase lanosterol (PDB: 3LD6) prioritized compounds with antifungal potential .

- Machine learning models trained on reaction databases predict optimal solvents, temperatures, and catalysts. This approach aligns with ICReDD’s integration of computation and experiment .

(Basic) What spectroscopic and chromatographic techniques confirm the compound’s structural integrity?

Methodological Answer:

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5–3.0 ppm). Multiplicity and coupling constants validate substituent positions .

- IR Spectroscopy : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H bend at 1500–1600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing phenyl with fluorophenyl) and test against standardized models. showed that 2-fluorophenyl derivatives exhibited enhanced p38 MAP kinase inhibition compared to chlorophenyl analogs .

- Dose-Response Curves : Replicate studies using identical concentrations (e.g., 1–100 µM) and cell lines (e.g., RAW 264.7 for anti-inflammatory assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC₅₀ values) to identify outliers and consensus trends .

(Basic) What are the primary biological targets and associated assays for triazolo-tetraazole derivatives?

Methodological Answer:

- Antifungal Targets : 14-α-demethylase lanosterol (CYP51), assessed via Candida albicans growth inhibition assays and ergosterol quantification .

- Anti-Inflammatory Targets : p38 MAP kinase, evaluated using LPS-induced TNF-α secretion in macrophages (e.g., ELISA) .

- Antimicrobial Targets : Gram-positive bacteria (e.g., Staphylococcus aureus), tested via broth microdilution (MIC values) .

(Advanced) What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

- Bioisosteric Replacement : Substitute labile ester groups with amides or heterocycles (e.g., triazolo-thiadiazole instead of triazolo-tetrazole) to resist hydrolysis .

- Prodrug Design : Introduce phosphonate or glycoside moieties for targeted release in specific tissues .

- Cytochrome P450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups at position 3 may reduce oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。